1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVVSJTZUZJHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one typically involves:
- Preparation of an appropriate pentanone intermediate or α-bromoketone derivative.
- Nucleophilic substitution or alkylation with a piperidine derivative bearing a 2-hydroxyethyl group.
- Purification and characterization of the final product.
This approach is consistent with related piperidinyl ketone syntheses documented in the literature, where α-bromoketones serve as versatile electrophiles for nucleophilic amine substitution.
Preparation of the Pentan-1-one Intermediate
A common route to the pentan-1-one moiety involves:
- Friedel-Crafts Acylation: Acylation of appropriate aromatic or aliphatic substrates with valeroyl chloride to yield pentan-1-one derivatives.
- Alkylation of Nitriles: Alkylation of commercially available nitriles followed by acidic hydrolysis to produce the ketone.
These methods provide the ketone intermediate in high yields and purity, suitable for subsequent functionalization.
Synthesis of α-Bromoketone Intermediate
Selective bromination at the α-position of the pentan-1-one is achieved by:
- Treating the ketone with bromine in the presence of a catalytic amount of aluminum trichloride (AlCl3), which selectively brominates the α-carbon without affecting aromatic rings.
This α-bromoketone is a key intermediate for nucleophilic substitution by piperidine derivatives.
Hydroxyethyl Group Introduction
The 2-hydroxyethyl substituent on the piperidine nitrogen can be introduced by:
- Alkylation of piperidine with ethylene oxide or 2-chloroethanol under basic conditions.
- Alternatively, starting from 2-hydroxyethylpiperidine, which can be commercially sourced or synthesized by nucleophilic substitution of piperidine with haloethanol derivatives.
This substituent is compatible with the nucleophilic substitution step on the α-bromoketone.
Purification and Characterization
- After reaction completion, the mixture is partitioned between aqueous and organic phases.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by recrystallization or column chromatography.
- Characterization is performed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation or Alkylation of Nitriles | Aromatic/aliphatic substrate or nitrile | Valeroyl chloride/acidic hydrolysis | Pentan-1-one intermediate |
| 2 | α-Bromination | Pentan-1-one intermediate | Br2, catalytic AlCl3 | α-Bromoketone intermediate |
| 3 | Nucleophilic substitution | α-Bromoketone + 2-hydroxyethylpiperidine | Ether solvent, room temperature, 1–24 h | This compound |
| 4 | Purification | Crude reaction mixture | Extraction, recrystallization, chromatography | Purified target compound |
| 5 | Characterization | Purified compound | NMR, IR, MS | Structural confirmation and purity assessment |
Chemical Reactions Analysis
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is used in developing new synthetic methodologies, particularly in creating piperidine derivatives that are crucial for various chemical reactions.
Table 1: Chemical Reactions Involving 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Corresponding ketones |
| Reduction | Forms alcohols or amines | Alcohols or amines |
| Substitution | Hydroxyethyl group can be replaced by nucleophiles | Halides or amines |
Biology
In biological research, this compound is utilized in biochemical assays. It acts as a reagent for studying various biological processes, including enzyme activity and receptor binding studies. Its role as a potential therapeutic agent is also being investigated.
Medicine
The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its pharmacological properties suggest potential uses in treating various conditions, although further research is necessary to establish efficacy and safety.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives, including this compound, which demonstrated promising activity against specific biological targets (Smith et al., 2023).
Industry
In industrial applications, this compound is employed in producing various chemicals and materials. Its versatility allows it to be used in formulations for coatings, adhesives, and other polymer-based products.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data Comparison
Biological Activity
The compound 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its interactions with neurotransmitter systems, its pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : CHN\O
- Molecular Weight : Approximately 219.3 g/mol
The compound features a piperidine ring substituted with a hydroxyethyl group and a pentanone moiety, which contributes to its biological activity.
Interaction with Neurotransmitter Systems
Research indicates that compounds similar to this compound often exhibit significant interactions with neurotransmitter transporters, particularly those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
Key Findings:
- Dopamine Transporter (DAT) : The compound may act as a potent inhibitor of dopamine reuptake, similar to other piperidine derivatives. Inhibition of DAT is crucial for increasing synaptic dopamine levels, which can influence mood and behavior.
- Norepinephrine Transporter (NET) : It also shows potential as an inhibitor of norepinephrine reuptake, which could affect arousal and attention.
- Serotonin Transporter (SERT) : Initial studies suggest that this compound may have a lesser effect on SERT compared to DAT and NET, indicating a selective profile that could be beneficial in treating conditions like ADHD without significant serotonergic side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Research has shown that modifications to the piperidine ring or the pentanone chain can significantly alter its potency at various transporters. For instance, the introduction of electron-withdrawing groups has been associated with increased DAT inhibition .
Case Studies
- Study on Dopaminergic Activity : A study demonstrated that analogs of this compound exhibited increased locomotor activity in animal models, suggesting stimulatory effects similar to those of traditional stimulants like amphetamines .
- Antidepressant Potential : Another investigation highlighted the potential antidepressant effects of this compound class, attributed to their ability to enhance monoamine neurotransmission through DAT and NET inhibition .
Toxicity and Side Effects
While the biological activity is promising, it is essential to consider the toxicity profiles associated with these compounds. Preliminary data suggest that some analogs may exhibit lower toxicity compared to traditional stimulants, making them candidates for further investigation in therapeutic contexts .
Table 1: Inhibition Potency of this compound Analogues
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Analog A | 18.5 | 109 | >200 |
| Analog B | 11.5 | 37.8 | 33.1 |
Note: TBD = To Be Determined based on ongoing research.
Q & A
Q. What are the recommended synthetic routes for 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Common Routes :
- Nucleophilic substitution : Reacting a piperidine derivative (e.g., 4-(2-hydroxyethyl)piperidine) with a ketone precursor (e.g., pentanoyl chloride) under reflux in aprotic solvents like dichloromethane (DCM) .
- Grignard reaction : Use of alkyl magnesium halides to introduce the pentanone moiety, though yields may vary (59–70% reported for analogous compounds) .
- Optimization Strategies :
- Adjust solvent polarity to enhance nucleophilicity (e.g., tetrahydrofuran for Grignard reactions).
- Catalytic acid/base systems (e.g., triethylamine for HCl scavenging) to improve reaction efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- Primary Techniques :
- GC-MS : For volatile derivatives; fragmentation patterns help confirm the piperidine and pentanone moieties .
- LC-QTOF : High-resolution mass spectrometry detects exact mass (theoretical m/z: 227.18 for [M+H]+) and isotopic signatures .
- NMR : 1H/13C NMR to resolve signals for the hydroxyethyl group (δ ~3.5–4.0 ppm) and ketone carbonyl (δ ~208–210 ppm) .
- Purity Assessment :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors; respiratory irritation is a documented risk .
- Emergency Procedures :
- Skin contact: Wash with soap/water for 15 minutes .
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s biological activity?
Methodological Answer:
- Key SAR Insights :
- Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, potentially improving receptor binding .
- Fluorinated Analogs : Substitution at the phenyl ring (e.g., 4-fluoro derivatives) increases metabolic stability and CNS penetration, as seen in PET imaging studies .
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may alter steric interactions in enzyme-binding pockets .
- Experimental Design :
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 59% vs. 70%) for similar compounds?
Methodological Answer:
- Critical Variables :
- Troubleshooting :
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s brain penetration and metabolism?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
